molecular formula C16H15N5O7S2 B193813 CEFIXIME CAS No. 97164-56-2

CEFIXIME

Número de catálogo: B193813
Número CAS: 97164-56-2
Peso molecular: 453.5 g/mol
Clave InChI: OKBVVJOGVLARMR-VINNURBNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Suprax, also known as cefixime, is a cephalosporin antibiotic. It works by fighting bacteria in your body and is used to treat many different types of infections caused by bacteria . It is available for oral administration in various forms such as film-coated tablets, capsules, and oral suspension .


Synthesis Analysis

This compound, the active ingredient in Suprax, inhibits cell-wall synthesis, providing bactericidal action. It is highly stable in the presence of beta-lactamase enzymes .


Molecular Structure Analysis

The molecular formula of this compound is C16H15N5O7S2. It is a semisynthetic, cephalosporin antibiotic for oral administration .


Chemical Reactions Analysis

This compound, the active ingredient in Suprax, is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs). This in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Aplicaciones Científicas De Investigación

Mejora de la solubilidad y la biodisponibilidad

Cefixime, conocido por su baja solubilidad en agua, ha sido objeto de investigación para mejorar su solubilidad y biodisponibilidad oral. Un estudio utilizó hidroxipropil-β-ciclodextrina (HP-β-CD) y sulfobutyleter-β-ciclodextrina (SBE-β-CD), junto con N-metil-D-glucamina (MG), para crear complejos de inclusión ternarios mediante una estrategia mecanoquímica . Este enfoque no solo aumentó la solubilidad aparente de this compound, sino también su estabilidad y biodisponibilidad oral, convirtiéndolo en un método prometedor para la administración oral del fármaco .

Soluciones orales pediátricas

This compound se ha incluido en la Lista Modelo de Medicamentos Esenciales de la OMS para Niños. Se ha realizado investigación para desarrollar soluciones orales pediátricas con mejor palatabilidad utilizando ciclodextrinas y aminoácidos. La combinación tenía como objetivo aprovechar las propiedades solubilizantes y de enmascaramiento del sabor de estas sustancias, dando como resultado una solución estable que mantenía la actividad antimicrobiana y era completamente inodora, haciéndola adecuada para uso pediátrico .

Actividad antibacteriana

Como antibiótico cefalosporínico de tercera generación, this compound exhibe potentes efectos bactericidas contra una gama de bacterias Gram-positivas y Gram-negativas. Históricamente se ha utilizado en el manejo terapéutico de enfermedades en humanos y animales, incluidas infecciones causadas por Hemophilus influenzae, Klebsiella pneumoniae, Neisseria gonorrhoeae y Escherichia coli .

Tratamiento de diversas infecciones

This compound es útil para tratar infecciones bacterianas como otitis media, faringitis estreptocócica, neumonía, infecciones del tracto urinario, gonorrea y enfermedad de Lyme. Su efectividad en la erradicación de bacterias como H. influenzae y S. pneumoniae ha sido bien documentada, aunque es menos eficaz contra P. aeruginosa .

Desarrollo de métodos analíticos

Se ha realizado un trabajo significativo en el desarrollo y la validación de métodos analíticos para this compound, cumpliendo con las directrices de la ICH. Estos métodos son cruciales para la identificación y cuantificación del fármaco en formulaciones farmacéuticas y muestras biológicas, asegurando el control de calidad y la monitorización terapéutica .

Investigación de formulación farmacéutica

El papel de this compound en la investigación de formulación farmacéutica es notable. Los estudios se han centrado en crear formulaciones que aborden los desafíos de solubilidad, mejoren su estabilidad y mejoren el cumplimiento del paciente. Esto incluye investigación sobre suspensiones orales, tabletas y otros sistemas de administración que apuntan a maximizar los beneficios terapéuticos de this compound y minimizar los efectos secundarios .

Mecanismo De Acción

Cefixime, also known as Suprax, this compound(E)-form, (E)-Cefixime, or Cefspan, is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections .

Target of Action

The primary targets of this compound are the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to the PBPs . This binding results in the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . The inhibition of these essential PBPs leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The β-lactam ring of this compound inhibits bacterial cell wall synthesis by binding to the PBPs, which then results in lysis . Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, which in turn inhibits bacterial cell wall peptidoglycan synthesis .

Pharmacokinetics

After a 200 mg intravenous or oral dose, the absolute bioavailability of this compound is 50 per cent . Because food has no effect on peak serum concentrations or on the extent of drug absorption, this compound can be taken with or without meals .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to lose their structural integrity, leading to cell lysis and death .

Action Environment

The degradation efficiency of this compound is greatly influenced by the functional parameters . For instance, under acidic conditions with a contact duration of 2 min, a moderate catalyst dosage, and higher pollutant concentration, a degradation rate of 89.8% was achieved . The concentration of this compound decreases gradually with time when stored at different conditions .

Safety and Hazards

Suprax may cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, jaundice (yellowing of the skin or eyes), pale or yellowed skin, dark colored urine, confusion or weakness, a seizure (convulsions), low blood cell counts, kidney problems, or severe skin reaction . It is contraindicated in patients with known allergy to cefixime or other cephalosporins .

Análisis Bioquímico

Biochemical Properties

Suprax exerts its bactericidal effect by attaching to penicillin-binding proteins (PBPs) and inhibiting peptidoglycan synthesis, thus causing damage to the bacterial cell wall . This interaction with PBPs disrupts the cross-linking of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity .

Cellular Effects

Suprax’s inhibition of peptidoglycan synthesis leads to a weakening of the bacterial cell wall, causing cell lysis and death . This impacts various types of bacterial cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Suprax involves its binding to PBPs, which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these proteins, Suprax inhibits the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

Following oral dosing, Suprax attains peak serum levels in approximately 4 hours . The half-life is about 3 to 4 hours and is not dose-dependent . Cefixime is excreted by renal and biliary mechanisms . About 50% of the absorbed dose is excreted unchanged in the urine within 24 hours .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available resources, the general dosage for adults is 400 mg daily . Pediatric patients six months and older are recommended a dosage of 8 mg/kg/day .

Metabolic Pathways

Suprax is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Transport and Distribution

Suprax is distributed throughout the body following oral administration . It is excreted by renal and biliary mechanisms . About 50% of the absorbed dose is excreted unchanged in the urine within 24 hours .

Subcellular Localization

As an antibiotic, Suprax does not have a specific subcellular localization within human cells. Within bacterial cells, it targets the cell wall, specifically the enzymes (PBPs) involved in peptidoglycan synthesis .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-VINNURBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97164-56-2, 79350-37-1
Record name Cefixime anhydrous, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097164562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFIXIME ANHYDROUS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RWT9J78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suprax
Reactant of Route 2
Suprax
Reactant of Route 3
Suprax
Reactant of Route 4
Suprax
Reactant of Route 5
Suprax
Reactant of Route 6
Suprax
Customer
Q & A

Q1: How does cefixime exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. [, , ] By binding to these PBPs, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Which bacterial species are particularly susceptible to this compound?

A2: this compound demonstrates in vitro bactericidal activity against a wide range of Gram-positive and Gram-negative organisms, including: [, ]* Streptococcus pneumoniae* Streptococcus pyogenes* Escherichia coli* Proteus mirabilis* Klebsiella species* Haemophilus influenzae (β-lactamase positive and negative)* Moraxella (Branhamella) catarrhalis (β-lactamase positive and negative)

Q3: What is the molecular formula and weight of this compound?

A3: this compound trihydrate, the most common form, has the molecular formula C16H15N5O7S2·3H2O and a molecular weight of 507.5 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: Yes, several spectroscopic methods are employed for this compound characterization, including:* Infrared (IR) Spectroscopy: Identifies functional groups and interactions, particularly in solid dispersions. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Utilized in quantitative analysis, often coupled with high-performance liquid chromatography (HPLC). [, , ]

Q5: How is this compound absorbed and distributed in the body?

A6: this compound is orally administered and exhibits variable absorption, influenced by factors like food intake and co-administered drugs. [] It achieves therapeutic concentrations in various tissues, including serum and cerebrospinal fluid. []

Q6: How is this compound metabolized and excreted?

A6: this compound undergoes minimal metabolism. It is primarily excreted unchanged in the urine.

Q7: What is the impact of particle size on this compound bioavailability?

A8: Reducing this compound particle size to the nanoscale significantly enhances its dissolution rate, potentially leading to improved bioavailability. [, ]

Q8: What types of studies have been conducted to evaluate this compound efficacy?

A9: Various in vitro and in vivo studies have been performed, including:* Minimum Inhibitory Concentration (MIC) Determination: Assesses this compound potency against various bacterial isolates. [, , , ]* Clinical Trials: Evaluate this compound effectiveness in treating infections like urinary tract infections, respiratory tract infections, and gonorrhea. [, , , , , , ]

Q9: What are the known mechanisms of this compound resistance?

A10: this compound resistance can arise from various mechanisms, primarily:* Mutations in penA gene: Alterations in the penA gene, encoding PBP2, are frequently implicated in decreased susceptibility to this compound and other cephalosporins. [, , , ] These mutations can lead to mosaic structures in PBP2, reducing this compound binding affinity. [, ] * Overexpression of efflux pumps: Increased expression of efflux pumps can actively remove this compound from bacterial cells, decreasing its intracellular concentration.* Production of β-lactamases: Although this compound is relatively stable against some β-lactamases, certain enzymes can hydrolyze it, rendering it ineffective.

Q10: Is there cross-resistance between this compound and other antibiotics?

A11: Cross-resistance, particularly with other cephalosporins and β-lactam antibiotics, is possible due to shared resistance mechanisms. The emergence of multidrug-resistant Neisseria gonorrhoeae strains, exhibiting reduced susceptibility to this compound and other antibiotics like ciprofloxacin, poses a significant public health concern. [, , ]

Q11: What analytical techniques are commonly employed for this compound analysis?

A12: Several techniques are used for this compound quantification and characterization:* High-Performance Liquid Chromatography (HPLC): Frequently coupled with UV detection, it offers high sensitivity and selectivity for quantifying this compound in biological samples like serum and cerebrospinal fluid. [, , , ]* High-Performance Thin Layer Chromatography (HPTLC): Utilized in the development and validation of methods for analyzing this compound nanosuspensions. []* Spectrophotometry: Employed in conjunction with derivative spectrophotometry or mixed-solvency techniques for the analysis of this compound tablets. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.